MTR-106

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C28H27N7O2S |

|---|---|

分子量 |

525.6 g/mol |

IUPAC名 |

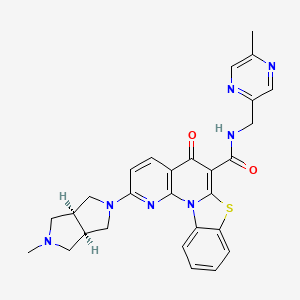

2-[(3aR,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide |

InChI |

InChI=1S/C28H27N7O2S/c1-16-9-30-19(10-29-16)11-31-27(37)24-25(36)20-7-8-23(34-14-17-12-33(2)13-18(17)15-34)32-26(20)35-21-5-3-4-6-22(21)38-28(24)35/h3-10,17-18H,11-15H2,1-2H3,(H,31,37)/t17-,18+ |

InChIキー |

KJAFGGSRXHIQPT-HDICACEKSA-N |

異性体SMILES |

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6C[C@H]7CN(C[C@H]7C6)C |

正規SMILES |

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CC7CN(CC7C6)C |

製品の起源 |

United States |

Foundational & Exploratory

MTR-106 G-Quadruplex Stabilizer: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTR-106 is a novel substituted quinolone amide compound that has emerged as a potent stabilizer of G-quadruplex (G4) structures.[1][2] These non-canonical secondary DNA and RNA structures, formed in guanine-rich sequences, are implicated in key cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. The stabilization of G4s by small molecules represents a promising therapeutic strategy, particularly in oncology. This compound, an analog of the well-characterized G4 stabilizer CX-5461, has demonstrated significant antiproliferative activity, especially in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA mutations, and in cells that have developed resistance to PARP inhibitors (PARPi).[1][3]

This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with G-quadruplexes and the downstream cellular consequences. It includes available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is its ability to bind to and stabilize G-quadruplex structures. This interaction is characterized by a "sandwich framework" where this compound stacks with the G-quartets of the G4 structure. Van der Waals interactions are a critical factor in the high binding affinity of this compound for G-quadruplexes, particularly those within the promoter region of genes like PARP1.[1][3]

By stabilizing these G4 structures, this compound is thought to interfere with essential DNA metabolic processes such as replication and transcription. This interference leads to the generation of DNA damage, which in turn activates cellular DNA damage response (DDR) pathways. In cancer cells with compromised DNA repair mechanisms, such as BRCA-deficient tumors, the accumulation of this compound-induced DNA damage overwhelms the cell's repair capacity, leading to cell cycle arrest and, ultimately, apoptosis.[2][3][4] A key downstream effect of this compound is the inhibition of ribosomal RNA (rRNA) synthesis, a process critical for cell growth and proliferation.[1]

Data Presentation

G-Quadruplex Stabilization by this compound

The stabilizing effect of this compound on various G-quadruplex-forming DNA sequences has been quantified using a Fluorescence Resonance Energy Transfer (FRET) melting assay. The change in melting temperature (ΔTm) indicates the degree of stabilization, with higher values representing stronger stabilization.

| G-Quadruplex Sequence | This compound Concentration (µM) | ΔTm (°C) | Reference |

| h-Telo | 0.5 | ~10 | [1] |

| 1.0 | ~15 | [1] | |

| 2.0 | >20 | [1] | |

| c-KIT | 0.5 | ~8 | [1] |

| 1.0 | ~12 | [1] | |

| 2.0 | ~18 | [1] | |

| c-myc | 0.5 | ~5 | [1] |

| 1.0 | ~8 | [1] | |

| 2.0 | ~12 | [1] | |

| dsDNA (non-G4) | 2.0 | <2 | [1] |

Cellular Activity of this compound

This compound exhibits potent antiproliferative activity against various cancer cell lines, particularly those with deficiencies in DNA repair pathways.

| Cell Line | Genotype | IC50 (nM) | Reference |

| Capan-1 | BRCA2-deficient | Not explicitly stated, but significant activity shown | [3] |

| HCT-15 | HR-deficient | Not explicitly stated, but significant activity shown | [3] |

| U251 | PTEN-deficient | Not explicitly stated, but significant activity shown | [3] |

Experimental Protocols

FRET Melting Assay for G-Quadruplex Stabilization

This protocol is designed to assess the ability of this compound to stabilize G-quadruplex structures by measuring the change in their melting temperature.

Materials:

-

Fluorescently labeled G-quadruplex-forming oligonucleotides (e.g., h-Telo, c-KIT, c-myc) with a donor fluorophore (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.

-

Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).

-

This compound stock solution in DMSO.

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

Procedure:

-

Prepare a solution of the fluorescently labeled oligonucleotide in annealing buffer to a final concentration of 0.2 µM.

-

Heat the oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G-quadruplex formation.

-

In a 96-well PCR plate, prepare reactions containing the annealed oligonucleotide (0.2 µM) and varying concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM). Include a vehicle control (DMSO) and a no-ligand control.

-

Incubate the plate at room temperature for 1 hour to allow for ligand binding.

-

Measure the fluorescence of the donor fluorophore (e.g., FAM) in a real-time PCR instrument as the temperature is increased from 25°C to 95°C at a rate of 1°C/minute.

-

The melting temperature (Tm) is determined as the temperature at which the normalized fluorescence is 0.5.

-

Calculate the ΔTm by subtracting the Tm of the no-ligand control from the Tm of the this compound-treated samples.

Western Blot Analysis for DNA Damage and Apoptosis Markers

This protocol details the detection of key protein markers involved in the DNA damage response and apoptosis following this compound treatment.

Materials:

-

Cancer cell lines (e.g., Capan-1).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cancer cells and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 24 hours).[4]

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Comet Assay for DNA Damage

The comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual cells.

Materials:

-

Cancer cell lines (e.g., Capan-1).

-

This compound (e.g., 1 µM for 24-hour treatment).[4]

-

Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA staining dye).

-

Microscope slides.

-

Electrophoresis tank.

-

Fluorescence microscope with appropriate filters.

-

Image analysis software (e.g., CASP).

Procedure:

-

Treat cells with this compound as described for the Western blot.

-

Harvest the cells and resuspend them in a low-melting-point agarose.

-

Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lyse the cells by immersing the slides in lysis solution.

-

Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and apply a voltage to separate the fragmented DNA.

-

Neutralize and stain the DNA with a fluorescent dye.

-

Visualize the "comets" under a fluorescence microscope and quantify the DNA damage (e.g., Olive tail moment) using image analysis software.

Mandatory Visualization

Caption: Proposed mechanism of action of this compound.

Caption: Workflow for FRET-based G-quadruplex melting assay.

Caption: General workflow for Western blot analysis.

References

In-Depth Technical Guide: The Cellular Target and Mechanism of Action of MTR-106

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTR-106 is a novel, potent, and orally active small molecule identified as a G-quadruplex (G4) stabilizer. Its primary cellular target is the G-quadruplex, a non-canonical secondary structure of nucleic acids found in guanine-rich sequences. By stabilizing these structures, this compound induces significant DNA damage and replication stress, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

The Cellular Target: G-Quadruplexes

The principal cellular target of this compound is the G-quadruplex (G4). G4s are four-stranded helical structures formed in guanine-rich sequences of DNA and RNA. These structures are stabilized by square planar arrangements of four guanine bases (G-quartets) held together by Hoogsteen hydrogen bonds, and are further stabilized by a central cation. G4-forming sequences are prevalent in key regulatory regions of the genome, including telomeres and the promoter regions of oncogenes.

In the context of BRCA-deficient cancers, the stabilization of G4 structures by this compound is synthetically lethal. Cells with impaired homologous recombination are particularly vulnerable to the replication stress induced by stabilized G4 structures, as they are unable to efficiently repair the resulting DNA damage.

Mechanism of Action

This compound, a substituted quinolone amide, selectively binds to and stabilizes G-quadruplex structures. This stabilization interferes with normal DNA replication and transcription, leading to a cascade of cellular events culminating in cell death. The proposed mechanism of action is as follows:

-

G-Quadruplex Stabilization: this compound binds to G4 structures in the DNA, preventing their resolution by helicases that would normally unwind these structures to allow for DNA replication and transcription.

-

Induction of DNA Damage and Replication Stress: The stabilized G4s act as roadblocks to the DNA replication machinery, leading to replication fork stalling and collapse. This results in the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage.

-

Cell Cycle Arrest: The accumulation of DNA damage triggers the DNA damage response (DDR) pathway. This leads to the activation of checkpoint kinases which halt the cell cycle, primarily at the G2/M phase, to allow time for DNA repair.

-

Induction of Apoptosis: In cancer cells with deficient DNA repair mechanisms, such as BRCA-mutated cells, the extensive DNA damage cannot be resolved. This persistent damage signaling ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro G-Quadruplex Stabilization by this compound (FRET Melting Assay)

| G4-Forming DNA Sequence | ΔTm (°C) at 1 µM this compound |

| h-Telo (Human Telomeric) | >25 |

| c-KIT | >25 |

| c-myc | 22.5 |

| dsDNA (non-G4 forming) | <1 |

ΔTm represents the change in melting temperature, indicating the degree of stabilization.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (SRB Assay)

| Cell Line | BRCA Status | PARPi Resistance | This compound IC50 (nM) |

| Capan-1 | BRCA2-deficient | - | 70 |

| MDA-MB-436 | BRCA1-deficient | - | 190 |

| U251 | PTEN-deficient | - | 100 |

| Capan-1/BMN673 | BRCA2-deficient | Resistant | 210 |

IC50 is the half-maximal inhibitory concentration.

Table 3: Effect of this compound on Cell Cycle Distribution in Capan-1 Cells

| Treatment (24h) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |

| Control | 55.1 | 33.2 | 11.7 |

| This compound (0.1 µM) | 48.2 | 30.5 | 21.3 |

| This compound (0.3 µM) | 42.6 | 25.1 | 32.3 |

| This compound (1 µM) | 35.8 | 18.9 | 45.3 |

Table 4: Induction of Apoptosis by this compound in Capan-1 Cells

| Treatment (24h) | Fold Increase in Caspase 3/7 Activity |

| This compound (1 µM) | ~4.5 |

| This compound (5 µM) | ~7.0 |

| This compound (10 µM) | ~9.5 |

Experimental Protocols

FRET-Based G-Quadruplex Melting Assay

This assay measures the ability of a compound to stabilize G-quadruplex structures by monitoring the change in melting temperature (Tm).

Methodology:

-

Oligonucleotides: Synthesize G4-forming oligonucleotides (e.g., h-Telo, c-KIT, c-myc) and a non-G4 forming duplex DNA control, labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at the 5' and 3' ends, respectively.

-

Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.5) and 100 mM KCl.

-

Reaction Mixture: In a 96-well plate, prepare a 50 µL reaction mixture containing 0.2 µM of the labeled oligonucleotide, the assay buffer, and varying concentrations of this compound (or vehicle control).

-

Thermal Denaturation: Use a real-time PCR machine to heat the samples from 25°C to 95°C at a rate of 0.5°C/min.

-

Data Acquisition: Monitor the fluorescence of the donor fluorophore at each temperature point.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded, resulting in a 50% increase in fluorescence. Calculate the ΔTm by subtracting the Tm of the control from the Tm of the this compound treated sample.

Cell Viability (SRB) Assay

This assay determines the anti-proliferative effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 7 days.

-

Cell Fixation: After incubation, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the indicated concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

-

Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis Markers

This method is used to detect the expression of key apoptosis-related proteins.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved caspase-3, cleaved caspase-7, cleaved caspase-9, and cleaved PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in BRCA-deficient cancer cells.

Experimental Workflow for this compound Evaluation

Caption: Experimental workflow for characterizing the activity of this compound.

MTR-106: A Technical Whitepaper on a Novel G-Quadruplex Stabilizer for BRCA-Deficient Cancers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MTR-106 is an investigational substituted quinolone amide compound identified as a highly potent G-quadruplex (G4) stabilizer. It represents a promising therapeutic agent for cancers with deficiencies in homologous recombination (HR) repair, particularly those with BRCA mutations. This compound has demonstrated significant antiproliferative activity in both PARP inhibitor (PARPi)-sensitive and -resistant cancer cell lines. Its mechanism of action involves the stabilization of G4 structures in DNA and RNA, leading to increased DNA damage, cell cycle arrest at the G2/M phase, and induction of apoptosis. Preclinical studies in xenograft mouse models have shown that both oral and intravenous administration of this compound significantly inhibits tumor growth in BRCA-deficient cancers. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Introduction and Discovery

G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in functionally significant genomic regions, including telomeres and oncogene promoters. The stabilization of G4s has emerged as a compelling anti-cancer strategy, as it can interfere with critical cellular processes like DNA replication and transcription, leading to cancer cell death.

This compound was discovered as a novel G-quadruplex stabilizer through dedicated research efforts.[1][2] It is a close analog of another G4 stabilizer, CX-5461.[2][3] The development of this compound was driven by the need for effective therapies against cancers that have developed resistance to PARP inhibitors, a common challenge in the treatment of BRCA-deficient tumors.[1][2]

Mechanism of Action

This compound exerts its anticancer effects primarily through the stabilization of G-quadruplexes.[1][4] This stabilization leads to a cascade of cellular events culminating in cell death. Additionally, this compound has been identified as an inhibitor of RNA polymerase I.[4]

G-Quadruplex Stabilization and DNA Damage

This compound binds to and stabilizes G4 structures, which in turn increases DNA damage.[1][2] In silico studies have provided molecular insights into this interaction, suggesting that this compound induces a "sandwich framework" through stacking with components of the PARP1 G4 structure, leading to a significantly enhanced binding affinity compared to other compounds.[2][5] This stabilization is thought to impede the progression of replication forks, leading to DNA double-strand breaks.

Cell Cycle Arrest and Apoptosis

The accumulation of DNA damage induced by this compound triggers a cellular response that includes cell cycle arrest and apoptosis.[1][2] Treatment of cancer cells with this compound leads to an increase in the proportion of cells in the G2/M phase of the cell cycle.[4] This is followed by the induction of apoptosis, as evidenced by the increased levels of cleaved caspases 3, 7, and 9, and cleaved PARP.[4]

The proposed signaling pathway for this compound's mechanism of action is depicted below.

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in various preclinical models, including cancer cell lines and xenograft mouse models.

In Vitro Studies

This compound has demonstrated potent antiproliferative activity against a panel of cancer cell lines, particularly those with deficiencies in homologous recombination repair, such as BRCA-deficient and PTEN-deficient cells.[2] Notably, it retains its activity in cancer cells that have developed resistance to PARP inhibitors.[1][2]

Table 1: In Vitro Activity of this compound

| Cell Line | Genotype | IC50 (µM) |

| Capan-1 | BRCA2-deficient | Data not available in snippets |

| HCT-15 | HR-proficient | Data not available in snippets |

| U251 | PTEN-deficient | Data not available in snippets |

Note: Specific IC50 values are not available in the provided search snippets and would be populated from the full-text article.

In Vivo Studies

In vivo studies using xenograft models of BRCA-deficient tumors have shown that this compound significantly suppresses tumor growth when administered orally or intravenously.[1][2] The compound was effective in a dose-dependent manner.[4] However, its activity against talazoparib-resistant xenograft models was reported to be modest.[1][2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Dosage | Outcome |

| BRCA-deficient | This compound (p.o.) | 10-30 mg/kg | Dose-dependent tumor growth inhibition[4] |

| Talazoparib-resistant | This compound | Not specified | Modest activity[1][2] |

Pharmacokinetics

Pharmacokinetic studies in rats have revealed that this compound is rapidly distributed to tissues within 5 minutes of administration.[1][2] The average concentrations of the drug in tissues were found to be 12-fold higher than in plasma, indicating excellent tissue penetration.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

FRET Melting Assay for G-Quadruplex Stabilization

This assay is used to determine the ability of a compound to stabilize G-quadruplex structures.

-

Oligonucleotides: Synthesize DNA sequences known to form G-quadruplexes (e.g., h-Telo, c-KIT, c-myc) and a non-G4 forming double-stranded DNA control. These are dually labeled with a fluorescent reporter and a quencher.

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with KCl).

-

Procedure:

-

Anneal the oligonucleotides by heating to 95°C and then slowly cooling to room temperature.

-

Incubate the annealed oligonucleotides with varying concentrations of this compound.

-

Measure the fluorescence intensity as the temperature is gradually increased.

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes have unfolded.

-

-

Data Analysis: The change in melting temperature (ΔTm) in the presence of the compound compared to the control indicates the degree of G4 stabilization.

Cell Viability Assay

This assay measures the antiproliferative effect of this compound.

-

Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 7 days).

-

Assay: Use a sulforhodamine B (SRB) assay or similar method to determine cell density.

-

Data Analysis: Plot the percentage of viable cells against the drug concentration to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect proteins involved in apoptosis.

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspases 3, 7, 9, and cleaved PARP), followed by incubation with a secondary antibody.

-

Detection: Visualize the protein bands using an appropriate detection method.

The general workflow for these preclinical experiments is illustrated below.

Conclusion and Future Directions

This compound is a promising novel G-quadruplex stabilizer with potent anti-cancer activity in preclinical models of HR-deficient and PARPi-resistant cancers. Its distinct mechanism of action, favorable pharmacokinetic profile, and efficacy in vivo position it as a strong candidate for further clinical development. Future research should focus on elucidating the precise molecular interactions with G4 structures, identifying predictive biomarkers for patient selection, and evaluating its efficacy in combination with other anti-cancer agents. The modest activity in talazoparib-resistant xenografts warrants further investigation to understand the resistance mechanisms and to define the optimal clinical setting for this compound.

References

MTR-106: A Technical Guide to its Structure, Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTR-106 is a novel small molecule that has garnered significant attention as a potent G-quadruplex (G4) stabilizer, demonstrating considerable promise in the treatment of cancers with deficiencies in the homologous recombination (HR) repair pathway, particularly those resistant to PARP inhibitors (PARPis). This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, its mechanism of action, and the experimental methodologies employed in its evaluation.

Introduction

This compound is a substituted quinolone amide compound that has emerged as a promising therapeutic agent for cancers with specific genetic vulnerabilities, such as BRCA mutations.[1] Its primary mechanism of action involves the stabilization of G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2] By stabilizing these structures, this compound can induce DNA damage and cell death, particularly in cancer cells that are deficient in DNA repair mechanisms.[1][2] This guide delves into the available data on this compound, presenting its biological activity, the experimental protocols used to assess its function, and a visualization of its proposed signaling pathways.

Structure and Chemical Properties

While a detailed structure-activity relationship involving a wide range of this compound analogs is not extensively available in the public domain, the core structure of this compound is a substituted quinolone amide. Its chemical structure is closely related to another G4 stabilizer, CX-5461.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 525.62 g/mol | [3] |

| Predicted Oral Bioavailability | 0.5857 | [3] |

Mechanism of Action and Biological Activity

This compound exerts its anticancer effects primarily through the stabilization of G-quadruplex structures, leading to a cascade of cellular events that culminate in cell death.

G-Quadruplex Stabilization

This compound has been shown to effectively stabilize various G4-forming DNA sequences, including those found in the telomeres (h-Telo) and in the promoter regions of oncogenes like c-KIT and c-myc.[2][3] This stabilization is more potent than that observed with the reference compound CX-5461 in some contexts.[2][3] The interaction of this compound with G4 structures is thought to involve a "sandwich" framework, stacking with key guanine residues.[3][4]

Inhibition of rRNA Synthesis

Similar to its analog CX-5461, this compound has been found to inhibit the synthesis of ribosomal RNA (rRNA).[2][3][5] This is a critical function as cancer cells often have an upregulated ribosome biogenesis to support their high proliferation rates.

Induction of DNA Damage and Cell Cycle Arrest

The stabilization of G4 structures by this compound leads to increased DNA damage, as evidenced by the induction of γH2AX, a marker of DNA double-strand breaks.[2] This DNA damage subsequently triggers cell cycle arrest, primarily at the G2/M phase, and promotes apoptosis.[1][2]

Antiproliferative Activity

This compound has demonstrated significant antiproliferative activity against a range of cancer cell lines, particularly those with deficiencies in homologous recombination repair (e.g., BRCA2-deficient Capan-1 and HCT-15 cells, and PTEN-deficient U251 cells).[2] Notably, it retains activity in cancer cells that have developed resistance to PARP inhibitors like olaparib and talazoparib.[1][2]

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Genetic Background | IC50 (nM) | Comparator IC50 (nM) |

| Capan-1 | BRCA2-deficient | Data not explicitly provided in snippets | Olaparib & Talazoparib: Higher than this compound[2] |

| HCT-15 | BRCA2-deficient | Data not explicitly provided in snippets | Olaparib & Talazoparib: Higher than this compound[2] |

| U251 | PTEN-deficient | Data not explicitly provided in snippets | Olaparib & Talazoparib: Higher than this compound[2] |

In Vivo Efficacy

In preclinical xenograft mouse models using BRCA-deficient cancer cells, both oral and intravenous administration of this compound significantly impaired tumor growth.[1] However, its activity was modest in talazoparib-resistant xenograft models.[1]

Experimental Protocols

This section outlines the key experimental methodologies cited in the evaluation of this compound.

FRET Melting Assay for G-Quadruplex Stabilization

-

Principle: This assay measures the change in melting temperature (ΔTm) of a fluorescently labeled G4-forming DNA sequence upon ligand binding. An increase in Tm indicates stabilization of the G4 structure.

-

Methodology:

-

Synthesize DNA oligonucleotides corresponding to G4-forming sequences (e.g., h-Telo, c-KIT, c-myc) and a non-G4-forming double-stranded DNA (dsDNA) as a negative control. These oligonucleotides are labeled with a fluorescent reporter and a quencher at opposite ends.

-

Anneal the oligonucleotides in a suitable buffer (e.g., potassium-containing buffer to promote G4 formation).

-

Incubate the annealed DNA with varying concentrations of this compound or a positive control (e.g., CX-5461).

-

Measure the fluorescence intensity as the temperature is gradually increased.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is unfolded.

-

Calculate the ΔTm by subtracting the Tm of the DNA alone from the Tm in the presence of the compound.[2][3]

-

Quantitative Real-Time PCR (qRT-PCR) for rRNA Synthesis

-

Principle: This method quantifies the amount of specific RNA transcripts, in this case, pre-rRNA, to assess the rate of rRNA synthesis.

-

Methodology:

-

Treat cancer cell lines (e.g., Capan-1, HCT-15) with this compound or a control compound for a specified period (e.g., 2 hours).

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using primers specific for pre-rRNA and a housekeeping gene for normalization.

-

Analyze the relative expression levels to determine the effect of this compound on rRNA synthesis.[2][3]

-

Cell Viability and Proliferation Assays (SRB Assay)

-

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to attach.

-

Treat the cells with a dose range of this compound or comparator drugs (e.g., olaparib, talazoparib) for an extended period (e.g., 7 days).

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with SRB dye.

-

Wash away the unbound dye and solubilize the protein-bound dye.

-

Measure the absorbance at a specific wavelength to determine cell viability.[2]

-

Western Blotting for Protein Expression Analysis

-

Principle: This technique is used to detect specific proteins in a sample of tissue or cells.

-

Methodology:

-

Prepare cell lysates from treated and untreated cells.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., γH2AX, GAPDH).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

-

Detect and quantify the protein bands.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound Evaluation.

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound is rapidly distributed to tissues within 5 minutes of administration.[1] The average concentrations of the drug in tissues were found to be 12-fold higher than in the plasma, indicating excellent tissue penetration.[1]

Clinical Development

An early clinical trial for a tablet formulation of a related compound, MTR106 (derived from MTR104), was conducted for the treatment of migraine.[6] This Phase II study assessed the safety and efficacy of escalating doses (25, 50, 75, and 100 mg) in female migraine patients.[6] The compound was found to be safe and well-tolerated, with more patients experiencing pain relief compared to placebo.[6] It is important to note that the primary focus of recent preclinical research on this compound has been in the context of cancer therapy.

Conclusion

This compound is a potent G-quadruplex stabilizer with a promising preclinical profile for the treatment of HR-deficient and PARPi-resistant cancers. Its dual mechanism of action, involving G4 stabilization and inhibition of rRNA synthesis, leads to significant DNA damage, cell cycle arrest, and apoptosis in cancer cells. While comprehensive structure-activity relationship data is not yet widely published, the existing evidence strongly supports its continued development as a potential anticancer agent. Further research is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection.

References

- 1. Discovery of this compound as a highly potent G-quadruplex stabilizer for treating BRCA-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fiercebiotech.com [fiercebiotech.com]

The Role of MTR-106 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTR-106 is a novel small molecule that has emerged as a potent stabilizer of G-quadruplex (G4) DNA structures. This property confers upon it significant anti-tumor activity, particularly in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA mutations. This compound induces a robust DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action: G-Quadruplex Stabilization

This compound functions as a G-quadruplex stabilizer.[1] G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA. By binding to and stabilizing these structures, this compound is thought to interfere with fundamental cellular processes such as DNA replication and transcription, leading to replication stress and the accumulation of DNA damage. This targeted action is particularly effective in cancer cells that are already vulnerable due to defects in their DNA damage response pathways.

This compound in the DNA Damage Response Signaling Pathway

The induction of DNA damage by this compound triggers a cascade of cellular responses aimed at repairing the damage or, if the damage is too severe, initiating programmed cell death (apoptosis). The key steps in this pathway are outlined below.

Caption: Signaling pathway of this compound in inducing DNA damage response.

Quantitative Data on the Biological Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Genotype | This compound IC50 (µM) |

| Capan-1 | BRCA2-deficient | Data not available |

| HCT-15 | BRCA2-deficient | Data not available |

| U251 | PTEN-deficient | Data not available |

| Capan-1/OP | Olaparib-resistant | Data not available |

| Capan-1/TP | Talazoparib-resistant | Data not available |

Table 2: Induction of DNA Damage and Apoptosis by this compound

| Cell Line | Treatment | % of γH2AX positive cells | Fold increase in Caspase 3/7 activity |

| Capan-1 | Control | Data not available | 1 |

| Capan-1 | This compound (1 µM) | Data not available | Data not available |

| Capan-1 | CX-5461 (1 µM) | Data not available | Data not available |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Capan-1 | Control | Data not available | Data not available | Data not available |

| Capan-1 | This compound | Data not available | Data not available | Increased |

Table 4: In Vivo Anti-tumor Efficacy of this compound

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| BRCA-deficient | This compound (10 mg/kg, p.o.) | Dose-dependent inhibition |

| BRCA-deficient | This compound (30 mg/kg, p.o.) | Dose-dependent inhibition |

| PARPi-resistant | This compound | Dose-dependent inhibition |

Data presented in the tables are based on available information. Specific numerical values for some parameters were not accessible in the reviewed literature.

Key Experiments and Protocols

The following are detailed protocols for the key experiments used to characterize the role of this compound in the DNA damage response.

FRET-based G-Quadruplex Melting Assay

This assay is used to determine the ability of this compound to stabilize G-quadruplex structures.

References

MTR-106: A Novel G-Quadruplex Stabilizer Exploiting Synthetic Lethality in BRCA-Deficient Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MTR-106, a novel quinolone-amide compound that demonstrates significant therapeutic potential by inducing synthetic lethality in BRCA-deficient cancer cells. This compound functions as a G-quadruplex (G4) stabilizer, exhibiting a dual-targeting mechanism against both PARP1 G4 structures and the PARP1 catalytic pocket. This unique mode of action leads to pronounced DNA damage, cell cycle arrest at the G2/M phase, and induction of apoptosis in cancer cells with compromised homologous recombination (HR) repair pathways, including those that have developed resistance to PARP inhibitors (PARPi). This document details the mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The concept of synthetic lethality has emerged as a powerful strategy in oncology, particularly for targeting cancers with specific genetic vulnerabilities. A prime example is the clinical success of PARP inhibitors in treating tumors with mutations in the BRCA1 and BRCA2 genes. These genes are critical for the homologous recombination pathway, a major DNA double-strand break repair mechanism. In BRCA-deficient cells, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, resulting in selective cancer cell death.

Despite the success of PARPi, the development of resistance remains a significant clinical challenge. This compound represents a promising next-generation therapeutic agent that can overcome this resistance. As a potent G-quadruplex stabilizer, this compound introduces a distinct mechanism of inducing DNA damage, thereby creating a new synthetic lethal interaction in BRCA-deficient cells, even in the context of acquired PARPi resistance.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects through the stabilization of G-quadruplexes, which are secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in promoter regions of oncogenes and telomeres.

Dual Targeting of PARP1 and PARP1 G4: this compound exhibits a unique dual-targeting mechanism. In silico studies have shown that this compound not only binds to the catalytic pocket of PARP1, similar to conventional PARP inhibitors, but also stabilizes the G-quadruplex structure within the PARP1 promoter region.[1][2] This dual action is believed to contribute to its enhanced potency and its ability to overcome resistance to traditional PARP inhibitors. The stabilization of the PARP1 G4 structure is thought to suppress PARP1 transcription, while binding to the catalytic site inhibits its enzymatic activity.

Induction of DNA Damage and Replication Stress: By stabilizing G4 structures, this compound creates physical impediments to the DNA replication machinery. This leads to replication fork stalling and collapse, resulting in the formation of DNA double-strand breaks.[3] This accumulation of DNA damage is particularly toxic to BRCA-deficient cells, which lack the machinery for high-fidelity repair of such lesions.

Activation of DNA Damage Response and Apoptosis: The extensive DNA damage induced by this compound triggers the DNA Damage Response (DDR) pathway. This involves the activation of sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinase CHK1.[4][5][6] This signaling cascade leads to cell cycle arrest, primarily at the G2/M phase, to allow time for DNA repair. However, in BRCA-deficient cells, the overwhelming DNA damage cannot be resolved, leading to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP, ultimately resulting in programmed cell death.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting BRCA1 and BRCA2 Deficiencies with G-Quadruplex-Interacting Compounds. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]

- 3. G-Quadruplex Matters in Tissue-Specific Tumorigenesis by BRCA1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]

- 5. ATR and Chk1 suppress a caspase-3-dependent apoptotic response following DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Studies on MTR-106 Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preliminary studies on MTR-106. It is intended for informational purposes for a technical audience and is not a substitute for a comprehensive internal review of full preclinical data, which is largely not in the public domain.

Introduction

This compound is a small molecule that has been investigated for multiple therapeutic applications. It is a tablet formulation of MTR-104, identified as a low molecular weight S-Alkylisothiouronium derivative.[1][2] More recent research has characterized this compound as a potent G-quadruplex (G4) stabilizer, with significant implications for its use in oncology, particularly for BRCA-deficient cancers.[3][4] This guide provides a consolidated overview of the available preliminary toxicity and safety data on this compound, with a focus on its mechanism of action.

Clinical Safety and Tolerability

A Phase II clinical trial has provided the most direct evidence of this compound's safety profile in humans for a non-oncology indication.

Table 1: Summary of Phase II Clinical Trial Safety Data for this compound in Migraine Treatment [1][2]

| Parameter | Details |

| Study Design | Randomized, Double-Blind, Placebo-Controlled, Dose-Escalating |

| Patient Population | 40 female patients with migraine without aura |

| Doses Administered | 25 mg, 50 mg, 75 mg, 100 mg |

| Key Safety Findings | - this compound was found to be safe and well-tolerated across all tested doses.- No serious adverse events were reported.- No symptoms related to chest pain, changes in heart rate, or blood pressure were observed. |

| Conclusion | The primary safety evaluation was successfully completed, indicating a favorable safety profile in this patient population and dose range. |

Preclinical Toxicology

Detailed quantitative preclinical toxicology data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), for this compound are not publicly available. Such data are typically generated during formal preclinical safety evaluations required for an Investigational New Drug (IND) application.[5][6][7] These studies generally include single-dose and repeated-dose toxicity studies in at least two animal species (one rodent, one non-rodent).[8]

While specific preclinical toxicology reports for this compound were not found in the public domain, its development history suggests such studies would have been conducted to support its entry into Phase II clinical trials.

Mechanism of Action and Associated In Vitro Effects

The primary mechanism of this compound's anti-cancer activity is the stabilization of G-quadruplex structures in DNA.[3][4] This action leads to several downstream cellular events that contribute to its cytotoxic effects in cancer cells.

This compound binds to and stabilizes G-quadruplex structures, which are non-canonical secondary structures formed in guanine-rich regions of DNA.[3][9] These structures are prevalent in telomeres and the promoter regions of oncogenes. By stabilizing these structures, this compound can interfere with DNA replication and transcription, leading to cellular stress and damage.

A direct consequence of G-quadruplex stabilization by this compound is the induction of DNA damage. This has been demonstrated through the activation of the DNA damage marker γH2AX in cancer cells.[10]

The DNA damage induced by this compound triggers cellular signaling pathways that lead to cell cycle arrest, primarily at the G2/M phase, and subsequently, apoptosis (programmed cell death).[3][4]

Table 2: Summary of In Vitro Mechanistic and Cytotoxic Effects of this compound

| Endpoint | Cell Line(s) | Observed Effect | Reference(s) |

| Antiproliferative Activity | HR-deficient and PARPi-resistant cancer cells | Significant inhibition of cell proliferation | [3] |

| DNA Damage | Capan-1 | Increased levels of γH2AX, indicating DNA double-strand breaks | [10] |

| Cell Cycle | Not specified | Promotion of cell cycle arrest | [3][4] |

| Apoptosis | Not specified | Induction of apoptosis to inhibit cell growth | [3][4] |

Experimental Protocols

Detailed, step-by-step protocols for the specific toxicity studies on this compound are not publicly available. However, based on the described mechanistic studies, generalized protocols for key assays are provided below.

This protocol describes a general method for detecting DNA double-strand breaks through the visualization of γH2AX foci.

-

Cell Culture and Treatment: Plate cells (e.g., Capan-1) on coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde for 15 minutes at room temperature. Following another wash with PBS, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. γH2AX foci will appear as distinct fluorescent dots within the nucleus. Quantify the number of foci per cell to assess the extent of DNA damage.

This protocol outlines a general procedure for analyzing the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound or a vehicle control for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cell pellet with PBS and then fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A. The RNase A is included to ensure that only DNA is stained.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate a histogram of fluorescence intensity versus cell count. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. Quantify the percentage of cells in each phase.[11][12][13]

Visualizations

Caption: Proposed mechanism of action for this compound.

Caption: Workflow for assessing DNA damage via γH2AX staining.

Caption: Logical flow of drug development and safety assessment.

References

- 1. Meditor Pharmaceuticals Ltd. Provides Updates On Phase II Eastern European Clinical Study To Assess MTR106 - BioSpace [biospace.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound as a highly potent G-quadruplex stabilizer for treating BRCA-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. content.noblelifesci.com [content.noblelifesci.com]

- 6. noblelifesci.com [noblelifesci.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. How to meet FDA pharmacology data requirements for IND? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]

The Core of G-Quadruplex Stabilization by MTR-106: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. Their prevalence in the promoter regions of oncogenes and telomeric ends makes them an attractive target for anticancer drug development. Stabilization of G4 structures can disrupt these cellular processes, leading to cell cycle arrest, apoptosis, and ultimately, cancer cell death. MTR-106 has emerged as a potent and selective G-quadruplex stabilizer, demonstrating significant therapeutic potential, particularly in cancers with deficiencies in the BRCA DNA repair pathway.[1] This technical guide provides a comprehensive overview of the core principles of this compound-mediated G-quadruplex stabilization, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The efficacy of this compound in stabilizing G-quadruplex structures and its cellular effects have been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: G-Quadruplex Stabilization by this compound (FRET Melting Assay)

| G4-forming DNA Sequence | This compound Concentration (µM) | ΔTm (°C) |

| h-Telo | 1 | 10.2 |

| c-KIT | 1 | 12.5 |

| c-myc | 1 | 8.7 |

| dsDNA (non-G4) | 1 | <1 |

ΔTm represents the change in the melting temperature of the DNA structure, indicating the degree of stabilization.

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | BRCA Status | This compound IC50 (nM) |

| Capan-1 | BRCA2-deficient | 50 |

| HCT-15 | BRCA-proficient | >1000 |

IC50 is the concentration of a drug that gives half-maximal response.

Table 3: Effect of this compound on rRNA Synthesis

| Cell Line | This compound Treatment (2h) | Relative rRNA Level |

| Capan-1 | 100 nM | ~0.6 |

| HCT-15 | 100 nM | ~0.95 |

Relative rRNA levels were determined by qRT-PCR.

Core Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects primarily through the stabilization of G-quadruplex structures in the DNA of cancer cells. This stabilization triggers a cascade of cellular events, ultimately leading to cell death.

Caption: this compound induced signaling cascade.

The stabilization of G-quadruplexes by this compound impedes the progression of replication forks, leading to replication stress and the accumulation of DNA double-strand breaks (DSBs).[1] This DNA damage activates the ATM and ATR signaling pathways, resulting in the phosphorylation of checkpoint kinases CHK1 and CHK2.[1] Consequently, the cell cycle is arrested at the G2/M phase, preventing mitotic entry with damaged DNA. In cells with deficient DNA repair mechanisms, such as those with BRCA mutations, the accumulation of DNA damage ultimately triggers apoptosis.[1] This selective targeting of BRCA-deficient cells is an example of synthetic lethality, a promising strategy in cancer therapy.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the G-quadruplex stabilizing activity and cellular effects of this compound.

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stability of G-quadruplex DNA in the presence and absence of a stabilizing ligand.

Caption: FRET melting assay workflow.

Methodology:

-

Oligonucleotide Preparation: Synthesize a G-quadruplex-forming oligonucleotide with a fluorescent donor (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the dual-labeled oligonucleotide (e.g., 0.2 µM), a potassium-containing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl), and the desired concentration of this compound or a vehicle control.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Heat the samples from 25°C to 95°C with a ramp rate of 0.5°C per minute.

-

Fluorescence Measurement: Monitor the fluorescence of the FAM donor at each temperature increment. As the G-quadruplex unfolds, the distance between the donor and quencher increases, leading to an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity against temperature. The melting temperature (Tm) is determined as the temperature at which the fluorescence is halfway between the minimum and maximum values (the inflection point of the melting curve). The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (vehicle) from the Tm of the sample with this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., Capan-1, HCT-15) into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for rRNA Synthesis

This method quantifies the levels of ribosomal RNA (rRNA) to assess the impact of this compound on ribosome biogenesis.

Methodology:

-

Cell Treatment: Treat cells with this compound or a vehicle control for a specified time (e.g., 2 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using primers specific for a region of the 45S pre-rRNA and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of rRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.

Western Blotting for DNA Damage Markers

This technique is used to detect the presence and abundance of proteins involved in the DNA damage response.

Methodology:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for a DNA damage marker (e.g., γH2AX).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix the cells in cold 70% ethanol.

-

Staining: Stain the fixed cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with a compromised membrane (late apoptotic and necrotic cells).

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate the cell populations based on their fluorescence:

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

In Vivo Xenograft Mouse Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., Capan-1) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intravenous injection) and a vehicle control according to a predetermined schedule.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Data Analysis: Plot the tumor growth curves for each group and compare the tumor growth inhibition in the this compound-treated group to the control group.

Conclusion

This compound represents a promising therapeutic agent that selectively targets cancer cells by stabilizing G-quadruplex DNA structures. This in-depth technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to further investigate and harness the therapeutic potential of this compound and other G-quadruplex stabilizers. The provided diagrams offer a clear visual representation of the key mechanisms and workflows, facilitating a deeper understanding of this innovative approach to cancer therapy.

References

MTR-106: A Novel G-Quadruplex Stabilizer Overcoming PARP Inhibitor Resistance

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors (PARPi) presents a significant challenge in the treatment of cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. MTR-106, a novel substituted quinolone amide compound, has demonstrated significant potential in overcoming this resistance. By acting as a potent G-quadruplex (G4) stabilizer, this compound exhibits a distinct mechanism of action that leads to pronounced antiproliferative activity in both PARPi-sensitive and PARPi-resistant cancer models. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols related to this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.

Introduction to PARP Inhibitor Resistance

PARP inhibitors have revolutionized the treatment landscape for patients with HR-deficient tumors. These drugs exploit the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in cells that already have a compromised ability to repair double-strand breaks (DSBs) through HR leads to catastrophic DNA damage and cell death. However, a substantial number of patients either do not respond to PARPi or develop resistance over time.

Mechanisms of PARP inhibitor resistance are multifaceted and include:

-

Restoration of HR function: Secondary mutations in BRCA1/2 or other HR-related genes can restore protein function.

-

Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the PARP inhibitor.

-

Loss of PARP1 expression: Reduced levels of the primary drug target can diminish the inhibitor's efficacy.

-

Replication fork protection: Mechanisms that stabilize stalled replication forks can prevent the formation of lethal DSBs.

The development of novel therapeutic strategies to overcome these resistance mechanisms is a critical unmet need in oncology.

This compound: A Potent G-Quadruplex Stabilizer

This compound is a small molecule that has been identified as a highly potent G-quadruplex stabilizer.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in telomeres and oncogene promoter regions and are implicated in the regulation of key cellular processes, including DNA replication, transcription, and translation.

By stabilizing G-quadruplex structures, this compound is thought to interfere with these critical cellular functions, leading to DNA damage, cell cycle arrest, and apoptosis.[1] Importantly, this mechanism of action is distinct from that of conventional PARP inhibitors, providing a therapeutic avenue to target PARPi-resistant tumors.

Preclinical Efficacy of this compound

In Vitro Antiproliferative Activity

This compound has demonstrated significant antiproliferative activity against a panel of cancer cell lines, including those with deficiencies in HR and those that have acquired resistance to PARP inhibitors.

Table 1: In Vitro Cytotoxicity of this compound and PARP Inhibitors in PARPi-Sensitive and -Resistant Cancer Cell Lines

| Cell Line | HR Status | PARPi Resistance Model | This compound IC50 (nM) | Olaparib IC50 (nM) | Talazoparib IC50 (nM) |

| Capan-1 | BRCA2-deficient | - | Data not available | Data not available | Data not available |

| HCT-15 | HR-proficient | - | Data not available | Data not available | Data not available |

| U251 | PTEN-deficient | - | Data not available | Data not available | Data not available |

| Capan-1/OP | BRCA2-deficient | Olaparib-resistant | Data not available | Data not available | Data not available |

| Capan-1/TP | BRCA2-deficient | Talazoparib-resistant | Data not available | Data not available | Data not available |

IC50 values were determined using a sulforhodamine B (SRB) assay after 7 days of continuous drug exposure. Data represents the mean of three independent experiments.[3]

In Vivo Antitumor Activity

The antitumor efficacy of this compound has been evaluated in xenograft mouse models of BRCA-deficient and PARPi-resistant cancers. Both oral and intravenous administration of this compound resulted in significant impairment of tumor growth.[1] Notably, this compound showed activity in talazoparib-resistant xenograft models, further highlighting its potential to overcome acquired resistance.[1][2][4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

| BRCA-deficient | This compound (oral) | Not specified | Significant |

| BRCA-deficient | This compound (i.v.) | Not specified | Significant |

| Talazoparib-resistant | This compound | Not specified | Modest activity |

Detailed quantitative data on tumor growth inhibition from these in vivo studies are not publicly available in the provided search results.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the stabilization of G-quadruplex structures.[1][2] This leads to a cascade of cellular events culminating in cell death. Molecular simulations suggest that this compound has a dual-targeting capability, interacting with both the G-quadruplex in the PARP1 promoter region and the catalytic pocket of the PARP1 enzyme.[4] This dual action is believed to be pivotal in overcoming acquired resistance to traditional PARP inhibitors.[4][5]

The proposed signaling pathway for this compound is as follows:

Caption: Proposed Mechanism of Action of this compound.

Experimental Protocols

In Vitro Cell Viability (Sulforhodamine B Assay)

This protocol outlines the general steps for assessing the cytotoxicity of this compound using the SRB assay.

Caption: General Workflow for SRB Cytotoxicity Assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to adhere for 24 hours.

-

Drug Treatment: Treat cells with a serial dilution of this compound, olaparib, and talazoparib for 7 days.

-

Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Remove the TCA and wash the plates five times with slow-running tap water.

-

Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell survival as a function of drug concentration.

Western Blotting for DNA Damage and Apoptosis Markers

Detailed Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP, cleaved PARP, γH2AX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Future Directions and Conclusion

This compound represents a promising therapeutic agent for overcoming PARP inhibitor resistance in HR-deficient cancers. Its novel mechanism of action as a G-quadruplex stabilizer provides a clear rationale for its efficacy in PARPi-resistant settings. Further preclinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to identify predictive biomarkers of response. Clinical investigation of this compound, both as a monotherapy and in combination with other anticancer agents, is a critical next step in translating these promising preclinical findings into patient benefit.

References

- 1. Discovery of this compound as a highly potent G-quadruplex stabilizer for treating BRCA-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: MTR-106 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTR-106 is a substituted quinolone amide compound that functions as a potent stabilizer of G-quadruplex (G4) structures in DNA and RNA.[1][2] G4s are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. By stabilizing these structures, this compound induces DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA mutations.[1] These properties make this compound a promising therapeutic candidate for certain cancers, including those resistant to PARP inhibitors.[1]

This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including its ability to stabilize G4 structures and its effects on cancer cell proliferation.

Mechanism of Action Pathway

The mechanism of this compound involves direct binding to and stabilization of G-quadruplex structures, which in turn initiates a cascade of cellular events culminating in cell death.

Caption: Mechanism of action for this compound.

Key In Vitro Assays

G-Quadruplex Stabilization Assay using FRET Melting